molecular formula C15H16F3N3O3S B2862571 N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1396766-87-2

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2862571
CAS No.: 1396766-87-2
M. Wt: 375.37
InChI Key: JXFCDHUBFSFVDC-UHFFFAOYSA-N
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Description

N-(2-(4-Ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a high-purity chemical reagent designed for research applications in medicinal chemistry and neuroscience. This specialty compound features a hybrid molecular structure combining a 4-ethyl-6-oxopyrimidine scaffold with a 2-(trifluoromethyl)benzenesulfonamide group through an ethyl linker . This specific structural motif is characteristic of compounds investigated for their potential biological activity. Researchers can utilize this benzenesulfonamide derivative as a key building block in the synthesis of more complex molecules or as a reference standard in analytical studies . The presence of the trifluoromethyl group enhances the molecule's metabolic stability and membrane permeability, making it particularly valuable for structure-activity relationship (SAR) studies in drug discovery pipelines. Literature indicates that structurally related benzenesulfonamide compounds have demonstrated potential research applications in neuroscience, particularly in studies investigating pain pathways . The compound's molecular framework suggests potential for interaction with various enzymatic targets, though specific mechanism-of-action data would require further investigation in appropriate research models. This product is provided exclusively for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Proper safety protocols should be followed when handling this compound, including the use of appropriate personal protective equipment. Researchers can access batch-specific analytical data and quality control documentation to ensure experimental reproducibility. For specific storage requirements and handling recommendations, please consult the product specifications and safety data sheet.

Properties

IUPAC Name

N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3S/c1-2-11-9-14(22)21(10-19-11)8-7-20-25(23,24)13-6-4-3-5-12(13)15(16,17)18/h3-6,9-10,20H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFCDHUBFSFVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide generally involves the construction of the pyrimidine ring, followed by the introduction of the ethyl and trifluoromethyl substituents, and finally the benzenesulfonamide group. Key steps might include:

  • Construction of the Pyrimidine Ring: : Typically involves the cyclization of appropriate precursors like ethyl acetoacetate and amidines under acidic or basic conditions.

  • Introduction of the Ethyl Group: : Alkylation reactions might be employed to introduce the ethyl group at the desired position on the pyrimidine ring.

  • Introduction of the Trifluoromethyl Group: : This can be achieved via nucleophilic substitution or through the use of reagents like trifluoromethyl iodide in the presence of a base.

  • Formation of the Benzenesulfonamide Group: : This step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

While the lab-scale synthesis is feasible, industrial production would necessitate the optimization of each step for large-scale reactions. This includes the use of robust reaction conditions, cost-effective reagents, and catalysts that can be recycled to minimize waste and production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can be used to modify the oxo group on the pyrimidine ring.

  • Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide group, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.

  • Reduction: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

  • Substitution: : Nucleophiles like amines, alcohols under varying pH conditions.

Major Products

  • Oxidized derivatives (e.g., carboxylic acids, alcohols).

  • Reduced derivatives (e.g., alcohols, amines).

  • Substituted sulfonamides with different functional groups.

Scientific Research Applications

In Chemistry

  • Used as a building block for the synthesis of more complex organic molecules.

  • Studied for its unique reactivity due to the presence of multiple functional groups.

In Biology

  • Investigated for potential enzyme inhibition properties, particularly in enzymes involving sulfur or nitrogen chemistry.

  • Possible use as a probe for studying biochemical pathways involving sulfonamide interactions.

In Medicine

  • Explored for potential pharmaceutical applications, including as antibacterial or antiviral agents due to its sulfonamide structure.

In Industry

  • Utilized in the development of specialty chemicals and agrochemicals.

  • Potential use in the creation of new materials with unique properties due to its trifluoromethyl group.

Mechanism of Action

The compound's mechanism of action can vary depending on its application. In biological systems, it may act by:

  • Enzyme Inhibition: : Binding to active sites of enzymes, blocking their activity.

  • Receptor Modulation: : Interacting with specific receptors, altering cellular signaling pathways.

Molecular targets and pathways would include enzymes and receptors that interact with the sulfonamide moiety, pyrimidine ring, or trifluoromethyl group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key features with several sulfonamide derivatives documented in the evidence:

Compound Core Structure Key Substituents Biological Relevance
Target Compound Pyrimidinone (6-oxo) 4-ethyl, 2-(trifluoromethyl)benzenesulfonamide Inferred enzyme/receptor targeting
N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (10a , ) Pyridone Benzothiazole, benzenesulfonamide Antiviral activity (synthesis focus)
2-(4-(4-(trifluoromethyl)phenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4g , ) Pyrimidine Trifluoromethylphenyl, acetamide Not specified (structural analog)
4-Methyl-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide (3p , ) Indole 4-methylbenzenesulfonamide, phenyl Gold-catalyzed synthesis
Ethyl 5-fluoro-3-(2-(4-methylphenylsulfonamido)-1-phenylethyl)-1H-indole-2-carboxylate (3o , ) Indole + ester Fluoro, carboxylate, 4-methylbenzenesulfonamide Synthetic intermediate

Key Observations :

  • Pyrimidinone vs. Pyridone/Indole Cores: The target compound’s pyrimidinone core differs from pyridone () or indole () scaffolds, altering hydrogen-bonding and π-stacking interactions. Pyrimidinones are often associated with kinase inhibition, whereas indoles and pyridones are prevalent in antiviral or anti-inflammatory agents .
  • Trifluoromethyl Group: The 2-(trifluoromethyl) group in the target compound contrasts with simpler substituents (e.g., methyl in 3p or phenyl in 4g). This group likely enhances binding affinity and pharmacokinetic properties compared to non-fluorinated analogs .

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